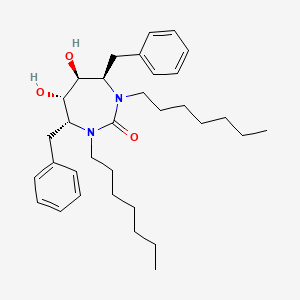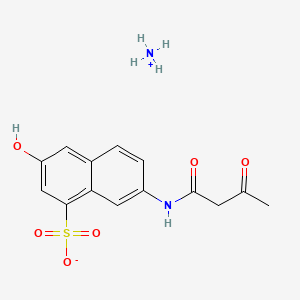
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-371-9, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas and form free radicals.
Polymerization: It acts as an initiator in free radical polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
Decomposition: The decomposition reaction typically occurs at elevated temperatures (above 60°C) in the presence of an inert atmosphere.
Polymerization: In polymerization reactions, it is used in conjunction with monomers such as styrene, acrylonitrile, and methyl methacrylate under controlled temperature and pressure conditions.
Major Products Formed
Decomposition: The major products of decomposition are nitrogen gas and free radicals.
Polymerization: The major products are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Chemistry: It is used as an initiator in the synthesis of various polymers and copolymers.
Biology: It is employed in the study of free radical reactions and their effects on biological systems.
Medicine: It is used in the development of drug delivery systems and in the study of the stability of pharmaceutical compounds.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which are broken and reformed to create the polymer structure.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique in its ability to decompose and release nitrogen gas, making it a highly efficient initiator for polymerization reactions. Similar compounds include:
Benzoyl peroxide: Another initiator used in polymerization reactions, but it decomposes to release carbon dioxide instead of nitrogen.
Potassium persulfate: A water-soluble initiator used in emulsion polymerization, but it requires the presence of a reducing agent to generate free radicals.
In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred for its ease of handling, high efficiency, and ability to produce high-purity polymers.
Properties
CAS No. |
93803-96-4 |
|---|---|
Molecular Formula |
C13H19NaO5S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
sodium;3-(3-tert-butyl-2-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
ZZBCRQJQLKNSIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


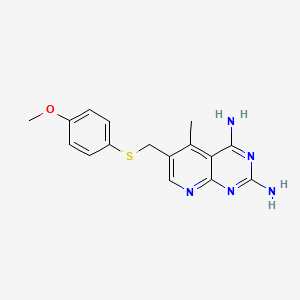
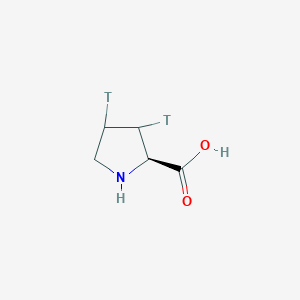
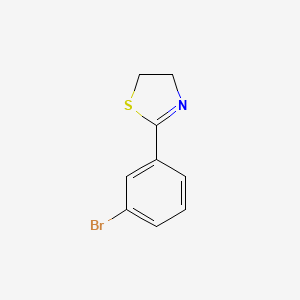
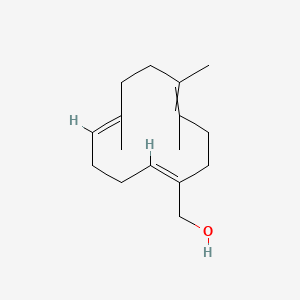
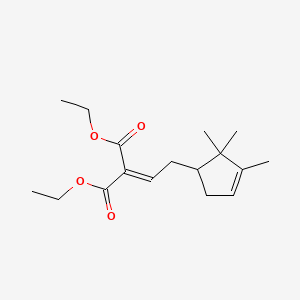





![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
